molecular formula C9H7N3 B055798 Pyrazolo[1,5-a]pyridine-3-acetonitrile CAS No. 118055-01-9

Pyrazolo[1,5-a]pyridine-3-acetonitrile

Cat. No.: B055798
CAS No.: 118055-01-9
M. Wt: 157.17 g/mol
InChI Key: KPFQTJKLNKNOCO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-acetonitrile is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyridine-3-acetonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways . Additionally, it has been observed to bind with certain receptor proteins, altering their conformation and activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it has been shown to influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been demonstrated to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a reduction in its biological activity, thereby affecting its efficacy in long-term experiments. Additionally, the compound’s effects on cellular function may vary over time, with initial responses potentially differing from long-term outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic processes . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, this compound can affect the activity of enzymes in the glycolytic pathway, thereby altering glucose metabolism and energy production . Additionally, this compound may interact with cofactors such as NADH and ATP, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporter proteins . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize within the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound may be targeted to the mitochondria, affecting mitochondrial function and cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridine-3-acetonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of substituted pyridines with hydrazine derivatives under specific conditions. For instance, the cyclocondensation of pyridine N-imine with alkyl-substituted oxohex-5-ynoates followed by condensation with hydrazine provides access to pyrazolo[1,5-a]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine-3-acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Properties

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-4-8-7-11-12-6-2-1-3-9(8)12/h1-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFQTJKLNKNOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556548
Record name (Pyrazolo[1,5-a]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118055-01-9
Record name (Pyrazolo[1,5-a]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrazolo[1,5-a]pyridin-3-yl)acetonitrile
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